N-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-PHENYLETHANEDIAMIDE
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Overview
Description
N-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and an ethylenediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the piperazine intermediate.
Formation of the Ethylenediamide Linkage: The final step involves the reaction of the nitrobenzoyl-substituted piperazine with phenylethylenediamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Its derivatives can be used to study the effects on various biological pathways and processes.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrobenzoyl group may play a role in binding to the target site, while the piperazine ring can modulate the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A high-affinity dopamine D4 receptor ligand.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Known for their antibacterial activity.
Uniqueness
N-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrobenzoyl group and ethylenediamide linkage differentiate it from other piperazine derivatives, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c27-19(20(28)23-17-6-2-1-3-7-17)22-9-10-24-11-13-25(14-12-24)21(29)16-5-4-8-18(15-16)26(30)31/h1-8,15H,9-14H2,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIQKPKRADRYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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